molecular formula C20H16ClN3O3S2 B2638648 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251584-51-6

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

Cat. No. B2638648
CAS RN: 1251584-51-6
M. Wt: 445.94
InChI Key: HGCAUEPRHBHSSZ-UHFFFAOYSA-N
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Description

The compound “2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide” is a complex organic molecule that contains several functional groups and structural features, including a chlorophenyl group, an oxadiazole ring, a thiophene ring, and a sulfonamide group . These structural features suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and thiophene rings are aromatic, meaning they have a stable, cyclic arrangement of pi electrons . The chlorophenyl group is also aromatic and may contribute to the overall stability of the molecule .

Scientific Research Applications

Antagonistic Activity at Endothelin Receptors

A series of 2-aryloxycarbonylthiophene-3-sulfonamides were synthesized and evaluated for their antagonistic activity at endothelin receptors, identifying compounds with potent and selective antagonistic properties (Raju et al., 1997).

Antiviral Activity

Derivatives of thiadiazole sulfonamides, synthesized from chlorobenzoic acid, showed potential antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).

Antimicrobial and Antilipase Activity

Novel hybrid molecules containing azole moieties were synthesized, showing antimicrobial, antilipase, and antiurease activities. These compounds were based on 1,2,4-triazole and 1,3,4-oxadiazole derivatives (Ceylan et al., 2014).

Synthesis of Sulfonamide Derivatives

Thiophene sulfonamide derivatives were synthesized via Suzuki cross-coupling reactions. These compounds were evaluated for their urease inhibition, hemolytic, and antibacterial activities, showing significant biological potential (Noreen et al., 2017).

Molecular Rearrangements and Synthesis

The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles was explored, leading to the synthesis of thiadiazoles, demonstrating interesting molecular rearrangement processes (Vivona et al., 1997).

Cytotoxic Evaluation

Novel derivatives containing 1,3,4-oxadiazole and thiophene moieties were synthesized and evaluated for their anticancer properties, highlighting the potential use of these compounds in cancer research (Adimule et al., 2014).

Future Directions

Future research could focus on elucidating the biological activity of this compound, as well as optimizing its synthesis. Given the structural features of this compound, it could potentially be a candidate for further development as a pharmaceutical or agrochemical agent .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S2/c1-13-5-3-8-16(11-13)24(2)29(25,26)17-9-10-28-18(17)20-22-19(23-27-20)14-6-4-7-15(21)12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCAUEPRHBHSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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